molecular formula C15H14N2OS B8699082 4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B8699082
M. Wt: 270.4 g/mol
InChI Key: VDMWBRZBOUDKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C15H14N2OS and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)oxane-4-carbonitrile

InChI

InChI=1S/C15H14N2OS/c16-11-15(6-8-18-9-7-15)14-17-13(10-19-14)12-4-2-1-3-5-12/h1-5,10H,6-9H2

InChI Key

VDMWBRZBOUDKLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-phenylthiazol-2-yl)acetonitrile (0.84 g, 4.19 mmol) in THF (25 mL) was cooled to 0° C. NaH was added (0.5 g, 60% dispersion in oil) portionwise over 10 min. The resulting mixture was allowed to warm up to room temperature and stirred for 20 min. 2-Bromoethyl ether (1.58 mL, 12.5 mmol) was added dropwise. The reaction mixture was further stirred at room temperature for 1 h and then quenched with saturated NH4Cl solution. The reaction mixture was diluted with EtOAc and the organic layer was washed with H2O and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel 60-120 mesh, eluent 4-8% EtOAc in petroleum ether) to afford 4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile (0.97 g, yield 85%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.91-7.94 (m, 2H), 7.51 (s, 1H), 7.37-7.48 (m, 3H), 4.07-4.14 (m, 2H), 3.87-3.96 (m, 2H), 2.32-2.43 (m, 4H). MS (ESI) m/z: Calculated for C15H14N2OS: 270.08. found: 271.2 (M+H)+.
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.58 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.